5-Carboxy SU 5402

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

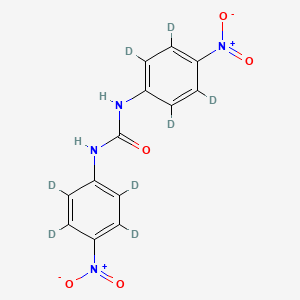

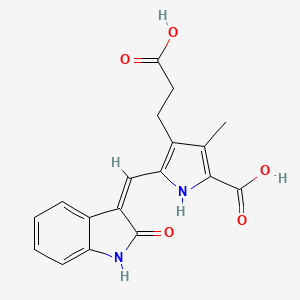

5-Carboxy SU 5402 is an intermediate in the production of SU 5402 . It has a molecular formula of C18H16N2O5 and a molecular weight of 340.33 . It is a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), fibroblast growth factor receptor 1 (FGFR1), and platelet-derived growth factor receptor beta (PDGFRβ) .

Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of 5-Carboxy SU 5402. It is typically produced as an intermediate in the production of SU 5402 .Molecular Structure Analysis

The molecular structure of 5-Carboxy SU 5402 consists of 18 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact structure and arrangement of these atoms could not be found in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Carboxy SU 5402 include a molecular weight of 340.33 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.Aplicaciones Científicas De Investigación

Supramolecular Chemistry

- Benzene-1,3,5-tricarboxamide (BTA) derivatives have been highlighted for their supramolecular self-assembly into nanometer-sized rod-like structures, stabilized by threefold H-bonding. These assemblies are notable for applications in nanotechnology, polymer processing, and potentially in biomedical fields due to their multivalent nature and self-assembly capabilities. This insight into BTAs underscores the relevance of carboxylated compounds in creating structured, functional materials for various scientific applications (Cantekin, de Greef, & Palmans, 2012).

Biomedical Applications

- Carboxymethyl Chitosans , a water-soluble derivative of chitosan enhanced with carboxymethyl groups, exhibit improved biocompatibility, moisture retention, viscosity, and antimicrobial properties. These characteristics make them suitable for hydrogels, wound healing applications, drug delivery, bioimaging, biosensors, and gene therapy applications. The modification of chitosan with carboxymethyl groups illustrates the utility of carboxylated compounds in developing biomaterials for a wide range of biomedical applications (Upadhyaya, Singh, Agarwal, & Tewari, 2013).

Carboxylic Acids in Environmental and Biotechnological Applications

- The study of carboxylic acids (CAs) in environmental detoxification and biotechnology underlines the importance of these compounds in reducing pollutants like Cr(VI) to less toxic forms (Cr(III)) through environmentally friendly processes. The mechanisms involve coordination with metals or direct electron donation, highlighting the potential of CAs in remediation applications and their role in understanding the environmental behavior of carboxylated compounds (Jiang et al., 2019).

Mecanismo De Acción

Target of Action

5-Carboxy SU 5402 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) . These receptors play a crucial role in cell proliferation, differentiation, and migration .

Mode of Action

The compound acts as a competitive inhibitor of the tyrosine kinase activity of FGFR1 . It binds to the ATP-binding site on the FGFR, thereby preventing the phosphorylation and activation of the receptor . This inhibition disrupts the signal transduction pathways regulated by these receptors .

Biochemical Pathways

The inhibition of FGFR and VEGFR by 5-Carboxy SU 5402 affects multiple biochemical pathways. For instance, it inhibits the embryonic left-right determination pathway . It also attenuates the integrin β4-induced differentiation of neural stem cells .

Result of Action

The inhibition of FGFR and VEGFR by 5-Carboxy SU 5402 leads to a decrease in cell proliferation and migration, thereby exhibiting potent anticancer activity in vitro and in vivo . It also supports the self-renewal of mouse embryonic stem cells (mESCs) .

Propiedades

IUPAC Name |

4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-9-10(6-7-15(21)22)14(19-16(9)18(24)25)8-12-11-4-2-3-5-13(11)20-17(12)23/h2-5,8,19H,6-7H2,1H3,(H,20,23)(H,21,22)(H,24,25)/b12-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNIKEXQACPSPW-WQLSENKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)/C=C\2/C3=CC=CC=C3NC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20741302 |

Source

|

| Record name | 4-(2-Carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carboxy SU 5402 | |

CAS RN |

258831-77-5 |

Source

|

| Record name | 4-(2-Carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.